molecular formula C15H22N2O2 B1437352 3-(2-aminoethoxy)-N-cyclohexylbenzamide CAS No. 1018562-49-6

3-(2-aminoethoxy)-N-cyclohexylbenzamide

Cat. No.: B1437352
CAS No.: 1018562-49-6
M. Wt: 262.35 g/mol
InChI Key: ZAHPSCKMUBILHA-UHFFFAOYSA-N
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Description

3-(2-aminoethoxy)-N-cyclohexylbenzamide is an organic compound with a complex structure that includes an aminoethoxy group and a cyclohexylbenzamide moiety

Biochemical Analysis

Biochemical Properties

3-(2-aminoethoxy)-N-cyclohexylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with the sarcoplasmic reticulum Ca2+ ATPase (SERCA2a), which is crucial for calcium homeostasis in cells . The interaction between this compound and SERCA2a enhances the enzyme’s activity, leading to improved calcium compartmentalization within the sarcoplasmic reticulum . This interaction is essential for maintaining proper cellular function and signaling.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to improve diastolic function in heart cells by enhancing SERCA2a activity . This improvement in calcium handling leads to better cardiac muscle relaxation and overall heart function. Additionally, the compound does not affect the electrical activity of healthy myocytes, indicating its selective action on diseased cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to SERCA2a, stimulating its activity and promoting calcium uptake into the sarcoplasmic reticulum . This binding interaction enhances the enzyme’s function, leading to improved calcium homeostasis. Furthermore, this compound does not inhibit the Na+/K+ ATPase, which is a common target for other inotropic agents . This selective action reduces the risk of adverse effects associated with Na+/K+ ATPase inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound continues to enhance SERCA2a activity without significant degradation . This stability is crucial for its potential therapeutic applications, as it ensures consistent efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is well-tolerated at therapeutic doses, with no evidence of acute toxicity . At higher doses, there may be a risk of adverse effects, including potential toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to enhance SERCA2a activity, contributing to the overall therapeutic effects of the compound . The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in the sarcoplasmic reticulum, where it exerts its effects on SERCA2a activity . This targeted distribution ensures that the compound reaches its site of action efficiently.

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum. The compound’s activity is closely associated with its localization, as it directly interacts with SERCA2a within this organelle . The presence of targeting signals or post-translational modifications may direct this compound to the sarcoplasmic reticulum, ensuring its effective function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethoxy)-N-cyclohexylbenzamide typically involves the reaction of 3-(2-aminoethoxy)benzoic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethoxy)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2-aminoethoxy)-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but different structural features.

    N-cyclohexylbenzamide: Shares the cyclohexylbenzamide moiety but lacks the aminoethoxy group.

Uniqueness

3-(2-aminoethoxy)-N-cyclohexylbenzamide is unique due to the presence of both the aminoethoxy group and the cyclohexylbenzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2-aminoethoxy)-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-9-10-19-14-8-4-5-12(11-14)15(18)17-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHPSCKMUBILHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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